1-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-3-phenylpropan-1-one
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Overview
Description
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then reacted with 3-phenylpropan-1-one under specific conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to secondary amines .
Scientific Research Applications
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE can be compared with other similar compounds, such as:
2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL: This compound has a similar structure but differs in the length of the carbon chain, which can affect its reactivity and biological activity.
2-CHLORO-1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE:
The uniqueness of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O3S/c1-17-7-10-19(11-8-17)26(24,25)22-15-13-21(14-16-22)20(23)12-9-18-5-3-2-4-6-18/h2-8,10-11H,9,12-16H2,1H3 |
InChI Key |
CWXTWAOABBOTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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